

physical and chemical properties of Tributyl(3-methoxyphenyl)stannane

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Compound of Interest

Tributyl(3methoxyphenyl)stannane

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In-Depth Technical Guide to Tributyl(3-methoxyphenyl)stannane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Tributyl(3-methoxyphenyl)stannane**, a versatile organotin reagent. The information is curated for professionals in research and development, with a focus on data presentation, experimental protocols, and the visualization of key chemical processes.

Core Physical and Chemical Properties

Tributyl(3-methoxyphenyl)stannane is an organometallic compound featuring a tin atom bonded to three butyl groups and a 3-methoxyphenyl group. While specific experimental data for the 3-methoxy isomer is not widely available in commercial databases, properties can be estimated based on its isomers and analogous compounds.

Table 1: Physical and Chemical Properties of **Tributyl(3-methoxyphenyl)stannane** and Related Compounds



Property	Tributyl(3- methoxyphenyl)sta nnane	Tributyl(4- methoxyphenyl)sta nnane (Isomer)	Tributylphenylstan nane (Analogue)
Molecular Formula	C19H34OSn[1]	C19H34OSn[2][3][4][5] [6]	C18H32Sn[7]
Molecular Weight	397.18 g/mol	397.18 g/mol [2][4][5]	367.16 g/mol [7][8]
CAS Number	85479-66-7	70744-47-7[2][3][4][5]	960-16-7[7][8]
Appearance	Likely a colorless to pale yellow liquid	Colorless to light yellow liquid[9]	Liquid[8]
Boiling Point	Data not available	245-250 °C[9]	125-128 °C / 0.14 mmHg[8]
Density	Data not available	1.097 g/cm ³ [9]	1.125 g/mL at 25 °C[8]
Refractive Index	Data not available	Data not available	n20/D 1.516[8]
Solubility	Expected to be soluble in common organic solvents	Soluble in common organic solvents[9]	Data not available

Chemical Reactivity and Applications

Tributyl(3-methoxyphenyl)stannane is primarily utilized as a reagent in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of complex organic molecules, including pharmaceuticals.

In a typical Stille coupling, the organostannane transfers its organic group (in this case, the 3-methoxyphenyl group) to an organic halide or triflate, facilitated by a palladium catalyst. The reaction is valued for its tolerance of a wide range of functional groups, proceeding under relatively mild conditions.

Stille Coupling Reaction Mechanism



The catalytic cycle of the Stille reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocols

While a specific, detailed protocol for the synthesis and use of **Tributyl(3-methoxyphenyl)stannane** is not readily available in the searched literature, general procedures for the synthesis of aryl tributylstannanes and their subsequent use in Stille couplings can be adapted.

General Synthesis of Aryl Tributylstannanes

A common method for the synthesis of aryl tributylstannanes involves the reaction of an aryl Grignard reagent or an aryllithium species with a tributyltin halide (e.g., tributyltin chloride).

Caption: General workflow for the synthesis of **Tributyl(3-methoxyphenyl)stannane**.

Methodology:

- Grignard/Organolithium Formation: To a solution of 3-bromoanisole in a dry, aprotic solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings (for Grignard) or a solution of n-butyllithium (for organolithium) is added. The reaction is typically stirred at room temperature or cooled to a lower temperature (e.g., -78 °C for lithiation) until the formation of the organometallic reagent is complete.
- Stannylation: The freshly prepared Grignard or organolithium reagent is then treated with tributyltin chloride, usually added dropwise at a controlled temperature.
- Workup and Purification: After the reaction is complete, it is quenched with an aqueous solution (e.g., saturated ammonium chloride). The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography on silica gel.

General Protocol for a Stille Cross-Coupling Reaction



The following is a generalized procedure for the Stille coupling of an aryl stannane with an aryl halide.

Materials:

- Aryl halide (e.g., aryl bromide or iodide)
- Tributyl(3-methoxyphenyl)stannane
- Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
- Ligand (if required, e.g., PPh₃, AsPh₃)
- Solvent (e.g., toluene, DMF, THF)
- Optional additives (e.g., Cul, LiCl)

Methodology:

- Reaction Setup: A reaction vessel is charged with the aryl halide, the palladium catalyst, and any ligand or additive under an inert atmosphere.
- Solvent and Reagent Addition: Anhydrous, degassed solvent is added, followed by the addition of **Tributyl(3-methoxyphenyl)stannane**.
- Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred until the reaction is complete, as monitored by techniques like TLC or GC-MS.
- Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and may be filtered to remove the palladium catalyst. The filtrate is then subjected to an aqueous workup to remove tin byproducts. A common method involves washing with an aqueous solution of potassium fluoride, which precipitates the tin salts as insoluble tributyltin fluoride. The organic layer is then dried and concentrated. The crude product is purified by column chromatography or recrystallization to yield the desired biaryl product.



Safety and Handling

Organotin compounds, including **Tributyl(3-methoxyphenyl)stannane**, are toxic and should be handled with extreme care in a well-ventilated fume hood.[10] Personal protective equipment, including gloves, safety glasses, and a lab coat, is essential.[9] These compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[11] They are also generally considered to be environmental hazards and should be disposed of according to institutional and local regulations.[9]

Spectroscopic Data

While specific ¹H and ¹³C NMR spectra for **Tributyl(3-methoxyphenyl)stannane** were not found in the initial searches, the expected chemical shifts can be predicted based on the structure and data from analogous compounds. The ¹H NMR spectrum would be expected to show characteristic signals for the butyl groups (in the 0.8-1.6 ppm region) and the aromatic protons of the 3-methoxyphenyl group (in the 6.7-7.3 ppm region), along with a singlet for the methoxy protons around 3.8 ppm. The ¹³C NMR spectrum would show corresponding signals for the aliphatic carbons of the butyl groups and the aromatic and methoxy carbons of the 3-methoxyphenyl ring.

Conclusion

Tributyl(3-methoxyphenyl)stannane is a valuable reagent for the construction of carbon-carbon bonds via the Stille cross-coupling reaction. While specific physical and spectral data are not readily available in common databases, its properties and reactivity can be inferred from related compounds. The synthesis and use of this compound require careful handling due to its toxicity. The general protocols provided herein can be adapted for the specific needs of a research project, with the understanding that optimization of reaction conditions is often necessary.

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